

"Diethylene glycol bis(2-chloroethyl) ether" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylene glycol bis(2-chloroethyl) ether*

Cat. No.: *B1329262*

[Get Quote](#)

An In-depth Technical Guide to Diethylene Glycol Bis(2-chloroethyl) Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol bis(2-chloroethyl) ether, also known as Tetraethylene glycol dichloride, is a chemical compound with the CAS number 638-56-2.^{[1][2][3][4]} It is a colorless to pale yellow liquid that serves as a versatile intermediate and solvent in various chemical synthesis applications.^{[1][2]} This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Physical and Chemical Properties

The physical and chemical properties of **Diethylene glycol bis(2-chloroethyl) ether** are summarized in the tables below. These properties are crucial for its application in research and industrial settings.

Identification and Structure

Property	Value	Reference
Chemical Name	Diethylene glycol bis(2-chloroethyl) ether	[2] [3]
Synonyms	Bis[2-(2-chloroethoxy)ethyl] ether, Tetraethylene glycol dichloride, 1,11-Dichloro-3,6,9-trioxaundecane	[1] [2]
CAS Number	638-56-2	[1] [2] [3] [4]
Molecular Formula	C8H16Cl2O3	[2] [3] [4]
Molecular Weight	231.12 g/mol	[2] [3] [4]
SMILES	C(COCCCl)OCCCl	
InChI	InChI=1S/C8H16Cl2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2	

Physical Properties

Property	Value	Reference
Appearance	Colorless to yellow to green clear liquid	[1] [2]
Boiling Point	139 °C at 3 mmHg, 105 °C at 0.2 mbar	[1] [2] [4]
Density	1.18 g/mL at 20 °C	[2] [4]
Refractive Index (n ₂₀ /D)	1.464	[2]
Solubility	Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate (Slightly), Methanol (Slightly).	[4]

Experimental Protocols

Synthesis of Diethylene Glycol Bis(2-chloroethyl) Ether

This protocol is adapted from a method described in patent CN1223996A, which details the synthesis from diethylene glycol and thionyl chloride.[\[5\]](#)

Materials:

- Diethylene glycol
- Thionyl chloride
- 500 mL four-necked flask
- Stirrer
- Reflux condenser
- Thermometer
- Dropping funnel
- Heating mantle
- Vacuum distillation apparatus
- Alkaline solution (for gas absorption)

Procedure:

- Set up the 500 mL four-necked flask with a stirrer, reflux condenser, thermometer, and dropping funnel. The gas outlet of the reflux condenser should be connected to a gas trap containing an alkaline solution to neutralize the evolved HCl and SO₂ gases.
- Add 190 mL (2.0 mol) of diethylene glycol to the flask.
- Begin stirring and slowly add 294 mL (4.1 mol) of thionyl chloride from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be

controlled to maintain a manageable reaction temperature.

- After the addition is complete, heat the mixture to 110 °C and maintain this temperature for 100 minutes, or until the evolution of gas ceases.
- Cool the reaction mixture to room temperature.
- Set up the apparatus for vacuum distillation.
- Distill the crude product under reduced pressure. Collect the fraction boiling at 108-110 °C / 10 mmHg.
- The collected fraction is **Diethylene glycol bis(2-chloroethyl) ether**. The expected yield is approximately 81.7%.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While EPA Method 8430 is designed for the analysis of the related compound bis(2-chloroethyl) ether (CAS 111-44-4), a similar GC-based method can be employed for the identification and quantification of **Diethylene glycol bis(2-chloroethyl) ether**.^[6]

Instrumentation:

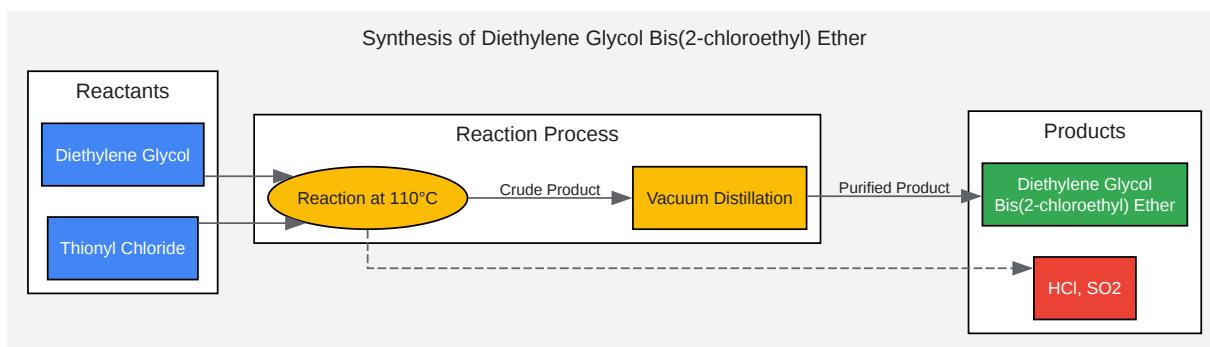
- Gas chromatograph with a mass selective detector (GC-MS)
- Capillary column suitable for polar compounds (e.g., DB-5 or equivalent)
- Autosampler

Procedure:

- Sample Preparation: Prepare a standard solution of **Diethylene glycol bis(2-chloroethyl) ether** in a suitable solvent such as dichloromethane or ethyl acetate. Prepare a calibration curve by diluting the standard solution to a range of known concentrations. Samples to be analyzed should be dissolved in the same solvent.
- GC-MS Conditions:

- Injector Temperature: 250 °C
- Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-300.
- Analysis: Inject a fixed volume (e.g., 1 µL) of the standards and samples into the GC-MS.
- Data Processing: Identify the peak corresponding to **Diethylene glycol bis(2-chloroethyl) ether** by its retention time and mass spectrum. Quantify the amount of the compound in the samples by comparing the peak area to the calibration curve.

Reactivity and Applications


Diethylene glycol bis(2-chloroethyl) ether is a reactive molecule due to the presence of the chloroethyl groups. It is used as a high-boiling solvent and as an intermediate in the synthesis of other chemical compounds.^{[1][2]} For instance, it has been used in the preparation of para-(1,1,3,3-tetramethylbutyl)-phenoxy poly(ethoxy)ethanols and 1-(4-pyridiniumaldoxime)-2-((2-chloroethoxy)-2-ethoxy)ethoxyethane.^[4] Its structure also makes it a building block for the synthesis of crown ethers and other macrocyclic compounds. The chlorinated structure can also contribute to flame retardancy in certain materials.^[7]

Biological Activity and Signaling Pathways

Currently, there is no readily available scientific literature that describes a direct role for **Diethylene glycol bis(2-chloroethyl) ether** in biological signaling pathways. Its primary area of study is in chemical synthesis and industrial applications.

Visualization of the Synthetic Workflow

As information regarding the involvement of **Diethylene glycol bis(2-chloroethyl) ether** in signaling pathways is not available, the following diagram illustrates the experimental workflow for its synthesis, as detailed in the protocol above.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Diethylene glycol bis(2-chloroethyl) ether**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. DIETHYLENE GLYCOL BIS(2-CHLOROETHYL) ETHER Four Chongqing Chemdad Co., Ltd [chemdad.com]
- 3. 638-56-2, Diethylene Glycol Bis(2-chloroethyl) Ether - Biopharma PEG [biochempeg.com]
- 4. DIETHYLENE GLYCOL BIS(2-CHLOROETHYL) ETHER CAS#: 638-56-2 [m.chemicalbook.com]

- 5. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 6. epa.gov [epa.gov]
- 7. Diethylene Glycol Bis(2-chloroethyl) Ether [myskinrecipes.com]
- To cite this document: BenchChem. ["Diethylene glycol bis(2-chloroethyl) ether" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329262#diethylene-glycol-bis-2-chloroethyl-ether-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com